2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

Catalog No.
S2667304
CAS No.
451467-49-5
M.F
C27H26ClN3O4S
M. Wt
524.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-[(fu...

CAS Number

451467-49-5

Product Name

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide

Molecular Formula

C27H26ClN3O4S

Molecular Weight

524.03

InChI

InChI=1S/C27H26ClN3O4S/c1-2-3-4-13-31-26(34)22-12-9-19(25(33)29-16-21-6-5-14-35-21)15-23(22)30-27(31)36-17-24(32)18-7-10-20(28)11-8-18/h5-12,14-15H,2-4,13,16-17H2,1H3,(H,29,33)

InChI Key

SCUVQDTWYSOPIQ-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=C(C=C4)Cl

solubility

not available

In vitro studies

In vitro studies have shown that CM-481 effectively inhibits the growth of various bacterial species, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA): A multidrug-resistant bacterium responsible for a variety of hospital-acquired infections. Source: National Institutes of Health (NIH): )
  • Escherichia coli (E. coli): A common Gram-negative bacterium that can cause a variety of illnesses, including food poisoning and urinary tract infections. Source: Centers for Disease Control and Prevention (CDC): )
  • Pseudomonas aeruginosa: A Gram-negative bacterium that is often resistant to multiple antibiotics and can cause serious infections, particularly in people with weakened immune systems. Source: Centers for Disease Control and Prevention (CDC): )

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that belongs to the class of quinazoline derivatives. This compound features a quinazoline core, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. The presence of various functional groups, such as a carboxamide, furan, and sulfonyl moieties, enhances its chemical diversity and potential biological activity.

Structural Features

  • Quinazoline Core: Provides a scaffold for biological activity.
  • Chlorophenyl Group: Imparts lipophilicity and may influence the compound's interaction with biological targets.
  • Furan Ring: Known for its reactivity and participation in various
Due to its diverse functional groups:

  • Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
  • Acylation Reactions: The carboxamide group can be acylated to introduce different acyl chains.
  • Condensation Reactions: The furan moiety may engage in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Compounds containing quinazoline structures are often investigated for their biological activities, including:

  • Antitumor Activity: Quinazolines have been shown to exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Some derivatives demonstrate activity against bacterial and fungal pathogens.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, making it a candidate for drug development in treating diseases like cancer or infections.

Research into this specific compound's biological activity is limited but suggests potential therapeutic applications.

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can be approached through multi-step synthetic routes:

  • Formation of the Quinazoline Core: Typically achieved through cyclization reactions involving appropriate precursors like anthranilic acid derivatives.
  • Introduction of Functional Groups:
    • The chlorophenyl group can be introduced via electrophilic aromatic substitution.
    • The furan moiety can be synthesized from furan derivatives through nucleophilic addition or cycloaddition reactions.
    • The sulfanyl group can be added using thiol reagents in substitution reactions.

Each step requires careful optimization to yield the desired product with high purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural features and biological activity, it could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: If modified appropriately, it could find applications in creating functional materials with specific properties.

Interaction studies involving this compound would typically focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.
  • Structure-Activity Relationship Studies: Evaluating how changes in structure affect biological activity and interactions with targets.

These studies are crucial for advancing the development of this compound into therapeutic agents.

Similar Compounds

Several compounds share structural similarities with 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide. A comparison highlights their unique characteristics:

Compound NameStructural FeaturesBiological Activity
4-(4-chlorophenyl)-2(3H)-quinazolinoneQuinazoline core with chlorophenylAntitumor
2-(furan-2-yl)quinazolinoneQuinazoline core with furanAntimicrobial
3-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinolin-5-onePyrazoloquinoline derivativeAnticancer

Uniqueness

The uniqueness of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to other quinazoline derivatives. Its potential as a multi-target agent makes it particularly interesting for further investigation in drug discovery efforts.

XLogP3

5.5

Dates

Last modified: 08-16-2023

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